Anhydrotuberosin
Overview
Description
Anhydrotuberosin is a natural product found in Pueraria tuberosa with data available.
Scientific Research Applications
LSD1 Inhibitory Activities
Anhydrotuberosin is a derivative identified in the roots of Pueraria lobata. It has shown potential in inhibiting LSD1 (lysine-specific histone demethylase 1A), a key enzyme involved in gene expression regulation. LSD1 inhibitors like this compound could be significant in cancer therapy as they regulate oncogenes and tumor suppressor genes. The specific derivative 6-O-methyl-anhydrotuberosin demonstrated potent LSD1 inhibitory activities, which could be promising for future cancer treatments (Tian et al., 2022).
Role in Plant Desiccation Tolerance
The concept of anhydrobiosis, or "life without water," involves mechanisms that enable certain organisms, including plants, to survive almost total dehydration. This compound, as part of the natural compounds found in plants, may play a role in this process. Understanding these mechanisms can provide insights into improving drought resistance in crops and maintaining the native structure of macromolecules and membranes in desiccated conditions (Hoekstra, Golovina, & Buitink, 2001).
Anhydrobiosis in Bacteria
This compound could be a part of the study of anhydrobiosis in bacteria, a phenomenon related to the partial or total desiccation of living organisms. This research has practical applications in drying technologies used in various fields such as medicine, agriculture, and food industry. The study of anhydrobiosis and related compounds like this compound can contribute to understanding the physiology of the anhydrobiotic state in bacteria and its applications (Garcia, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .
Mode of Action
This compound interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by this compound is concentration-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway. By inhibiting iNOS, this compound reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .
Biochemical Analysis
Biochemical Properties
Anhydrotuberosin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have antioxidant properties, suggesting that it may interact with enzymes involved in oxidative stress
Cellular Effects
This compound has been reported to have anti-inflammatory and antibacterial effects, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQWLWECJXFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anhydrotuberosin and where is it found?
A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []
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